1-(2,4,5-Trichlorophenyl)adamantane
CAS No.: 330577-78-1
Cat. No.: VC4629575
Molecular Formula: C16H17Cl3
Molecular Weight: 315.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330577-78-1 |
|---|---|
| Molecular Formula | C16H17Cl3 |
| Molecular Weight | 315.66 |
| IUPAC Name | 1-(2,4,5-trichlorophenyl)adamantane |
| Standard InChI | InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |
| Standard InChI Key | AVEBBHGIKWZQPL-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |
Introduction
Synthesis
The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the following steps:
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Preparation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive site (e.g., halogenation or Friedel-Crafts alkylation).
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Coupling Reaction: The functionalized adamantane reacts with 2,4,5-trichlorobenzene or its derivatives under controlled conditions using a catalyst like aluminum chloride.
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Purification: The product is purified via recrystallization or chromatography to ensure high purity.
Applications
Adamantane derivatives, including 1-(2,4,5-Trichlorophenyl)adamantane, are widely studied for their potential applications:
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Pharmaceuticals: Adamantane derivatives are known for their antiviral (e.g., influenza), antimicrobial, and anti-inflammatory properties. While specific biological activities of this compound are not well-documented, its structural similarity to other bioactive adamantane derivatives suggests potential pharmacological relevance.
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Material Science: The rigidity and stability of the adamantane core make it useful in designing advanced polymers and coatings.
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Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic synthesis.
Safety and Environmental Considerations
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Toxicity: The presence of chlorinated phenyl groups suggests potential environmental persistence and toxicity concerns.
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Handling Precautions: Like most organochlorine compounds, it should be handled with care to avoid exposure through inhalation or skin contact.
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Environmental Impact: Chlorinated compounds can be resistant to biodegradation and may accumulate in ecosystems.
Research Gaps
Despite its structural appeal, detailed studies on the biological activity and industrial applications of 1-(2,4,5-Trichlorophenyl)adamantane remain sparse. Future research should focus on:
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Exploring its pharmacological potential through in vitro and in vivo studies.
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Investigating its role as an intermediate for synthesizing advanced materials.
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Assessing its environmental impact and developing methods for safe disposal.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Applications | Notable Features |
|---|---|---|---|
| Amantadine | C10H17N | Antiviral (influenza treatment) | Adamantane derivative with primary amine group |
| Rimantadine | C12H21N | Antiviral | Modified adamantane structure for enhanced bioavailability |
| 1-(2,4,5-Trichlorophenyl)adamantane | C16H17Cl3 | Under investigation | Combines adamantane rigidity with chlorinated phenyl group |
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